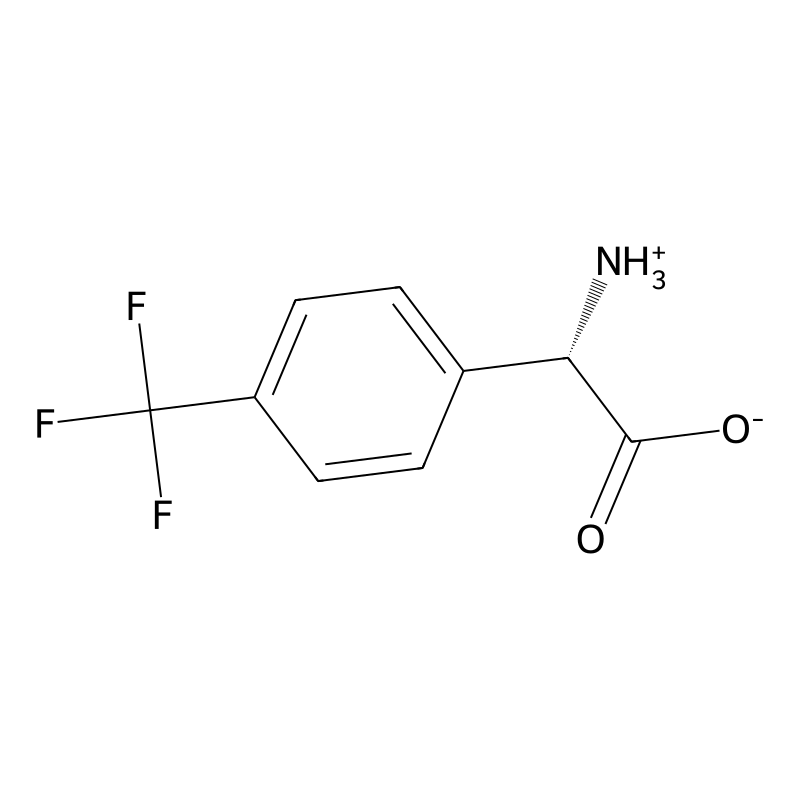

4-(Trifluoromethyl)-L-phenylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

4-(Trifluoromethyl)-L-phenylglycine (CF3-Phg) is a highly specialized, non-natural fluorinated amino acid procured primarily for advanced solid-phase peptide synthesis (SPPS) and structural biology. Featuring a rigid phenylglycine core substituted with a strongly electron-withdrawing and lipophilic para-trifluoromethyl group, this compound serves as a highly sensitive 19F-NMR reporter for studying membrane-active peptides in lipid bilayers [1]. Beyond structural biology, it is utilized as a specialized building block in the development of peptidomimetics and pharmaceutical candidates, including GLP-1 analogs, where the CF3 group enhances metabolic stability and modulates lipophilicity without drastically perturbing the native alpha-helical or beta-sheet conformations of the target sequence .

Research Fit

Chiral L-stereochemistry for stereocontrolled peptide synthesis

19F-NMR probe for membrane peptide orientation studies

Peptidomimetic SAR and ADME property research tool

Substituting CF3-Phg with standard aliphatic amino acids (like Leucine or Valine) completely eliminates the 19F-NMR reporter capability and alters the proteolytic stability of the peptide. Furthermore, attempting to use a simpler monofluorinated analog, such as 4-Fluoro-L-phenylglycine (4F-Phg), fails in high-resolution solid-state NMR applications. A single fluorine atom's chemical shift anisotropy is highly susceptible to the local molecular environment and complex side-chain torsion dynamics, making it extremely difficult to reference accurately[1]. In contrast, the CF3 group in CF3-Phg undergoes fast rotation that averages out these torsion angle dynamics, providing a clean, orientation-dependent homonuclear dipolar coupling signal that allows precise calculation of a peptide's tilt and azimuthal angles in a lipid bilayer [2].

Substitution Risk

D-enantiomer or racemic DL-mixture disrupts chiral integrity and target recognition

Unsubstituted L-phenylglycine lacks the 19F-NMR sensitivity and CF3 probe capability

Para-CF3 group imparts distinct metabolic stability and lipophilicity not matched by other halogen analogs

References

- [1] Grage, S. L., et al. (2006). Solid state NMR analysis of the dipolar couplings within and between distant CF3-groups in a membrane-bound peptide. Journal of Magnetic Resonance, 183(1), 77-86.

- [2] Tremouilhac, P., et al. (2009). Synergistic transmembrane insertion of the heterodimeric PGLa/magainin 2 complex studied by solid-state NMR. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(4), 882-891.

Enhanced Orientational Resolution via Torsion Angle Dynamics Averaging

When determining the orientation of membrane-bound peptides, CF3-Phg provides enhanced orientational resolution compared to monofluorinated analogs like 4F-Phg. The fast rotation of the CF3 group effectively averages out the torsion angle dynamics of the side chain, yielding a clear intra-CF3 homonuclear dipolar coupling (e.g., 86 Hz in oriented Gramicidin S samples) [1]. In contrast, the chemical shift anisotropy of a single 19F substituent in 4F-Phg is heavily distorted by local susceptibility effects, preventing accurate determination of the peptide's tilt and azimuthal angles [2].

| Evidence Dimension | Torsion angle dynamics and orientational resolution |

| Target Compound Data | CF3-Phg (Fast CF3 rotation averages out dynamics, yielding precise dipolar splittings like 86 Hz) |

| Comparator Or Baseline | 4F-Phg (Complex chemical shift anisotropy, difficult to reference, unresolved tilt angles) |

| Quantified Difference | CF3-Phg enables exact calculation of tilt (e.g., ~90° to ~120°) and azimuthal angles, whereas 4F-Phg cannot resolve these parameters. |

| Conditions | Solid-state 19F-NMR of oriented peptide samples in DMPC lipid bilayers. |

Procurement of CF3-Phg is essential for structural biologists who need precise, quantifiable orientational constraints without the referencing errors inherent to monofluorinated labels.

Increased NMR Sensitivity and Reduced Material Requirements

The use of CF3-Phg as a reporter group offers massive sensitivity advantages over traditional deuterium (2H) or nitrogen-15 (15N) labeling. Because 19F has a near 100% natural abundance and a high gyromagnetic ratio, 19F-NMR with CF3-Phg requires significantly less synthetic peptide to achieve high signal-to-noise ratios. Studies comparing 19F-labeled peptides to 2H-labeled or 15N-labeled analogs demonstrate a 10-fold to 100-fold increase in sensitivity [1]. This allows researchers to study peptide-lipid interactions at physiologically relevant, low peptide-to-lipid molar ratios (e.g., 1:200) without signal degradation [2].

| Evidence Dimension | NMR Sensitivity / Material Requirement |

| Target Compound Data | CF3-Phg (19F-NMR) |

| Comparator Or Baseline | 2H-NMR or 15N-NMR labels |

| Quantified Difference | 10-fold to 100-fold increase in sensitivity for 19F-NMR. |

| Conditions | Oriented lipid bilayer samples at low peptide-to-lipid ratios (1:200). |

Drastically reduces the volume of expensive synthetic peptide required for structural studies, lowering overall project costs and enabling studies at native-like concentrations.

High Structural Fidelity and Biocompatibility in Native Sequences

Despite the introduction of a bulky, non-natural fluorinated group, CF3-Phg exhibits high structural fidelity when substituting hydrophobic aliphatic residues like Leucine, Valine, or Isoleucine. Biological assays and circular dichroism (CD) spectroscopy confirm that incorporating CF3-Phg into the sequence of antimicrobial peptides (such as PGLa) does not significantly perturb the native alpha-helical structure or alter the minimum inhibitory concentration (MIC) against bacterial strains [1]. This ensures that the structural data derived from the CF3-Phg labeled peptide accurately reflects the behavior of the wild-type sequence in the lipid membrane[2].

| Evidence Dimension | Retention of biological activity and secondary structure |

| Target Compound Data | CF3-Phg substituted peptide (e.g., replacing Leu/Val/Ile) |

| Comparator Or Baseline | Wild-type unlabelled peptide |

| Quantified Difference | No significant change in CD spectra line shape or antimicrobial activity (MIC values remain comparable). |

| Conditions | Antimicrobial assays and CD spectroscopy in model lipid membranes. |

Validates the use of this expensive unnatural amino acid as a non-perturbing probe, ensuring that downstream structural or functional data is biologically relevant.

Processability and Racemization Dynamics in Solid-Phase Peptide Synthesis (SPPS)

A critical processability factor when procuring CF3-Phg is its inherent tendency to racemize during standard Fmoc-based solid-phase peptide synthesis (SPPS). Like many phenylglycine derivatives, the alpha-proton is highly acidic due to the electron-withdrawing nature of the adjacent aromatic ring, which is further exacerbated by the para-CF3 group. Consequently, standard coupling conditions often result in a diastereomeric mixture (D- and L-epimers) [1]. Procurement teams and synthetic chemists must anticipate the need for post-synthesis reverse-phase HPLC separation to isolate the pure L-epimer, or alternatively, employ highly optimized, racemization-suppressing coupling reagents [2].

| Evidence Dimension | Racemization rate during SPPS coupling |

| Target Compound Data | CF3-Phg (High tendency to racemize, yielding D/L mixtures) |

| Comparator Or Baseline | Standard aliphatic amino acids (Minimal to no racemization under standard Fmoc conditions) |

| Quantified Difference | CF3-Phg typically requires diastereomer separation post-cleavage, whereas standard aliphatic analogs do not. |

| Conditions | Fmoc-SPPS using standard coupling reagents. |

Directly impacts synthetic workflow and yield expectations; buyers must plan for downstream HPLC purification or invest in specialized coupling reagents to mitigate epimerization.

Solid-State 19F-NMR Structural Biology of Membrane Peptides

CF3-Phg is an established choice for synthesizing 19F-labeled membrane-active peptides (such as antimicrobial or cell-penetrating peptides). Its rigid attachment to the backbone and the fast rotation of the CF3 group allow for the precise extraction of homonuclear dipolar couplings, enabling researchers to accurately calculate the tilt and azimuthal orientation of the peptide helix within lipid bilayers[1].

Development of GLP-1 Analogs and Peptidomimetics

In pharmaceutical development, CF3-Phg is utilized as a specialized building block for GLP-1 analogs and other therapeutic peptides. The para-trifluoromethyl group significantly enhances the peptide's lipophilicity and metabolic stability against proteolytic degradation, making it an excellent candidate for improving the pharmacokinetic profiles of peptide drugs .

Probing Lipid Bilayer Lateral Pressure Profiles

Because CF3-Phg does not perturb the native structure of amphiphilic peptides, it is used to create highly sensitive probe peptides. These probes can monitor changes in the lateral pressure profile and insertion depth within lipid bilayers upon the addition of crowder proteins or other membrane-active agents, providing critical data for biophysical membrane studies [2].

Application Fit Matrix

References

- [1] Grage, S. L., et al. (2006). Solid state NMR analysis of the dipolar couplings within and between distant CF3-groups in a membrane-bound peptide. Journal of Magnetic Resonance, 183(1), 77-86.

- [3] Wadhwani, P., et al. (2022). Probing and Manipulating the Lateral Pressure Profile in Lipid Bilayers Using Membrane-Active Peptides. International Journal of Molecular Sciences, 23(9), 4625.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types